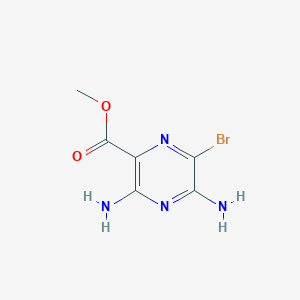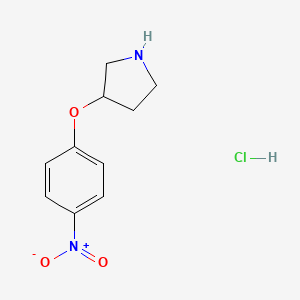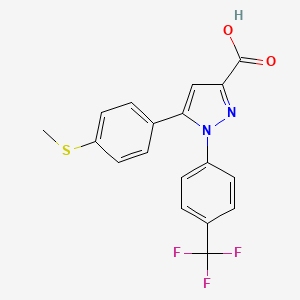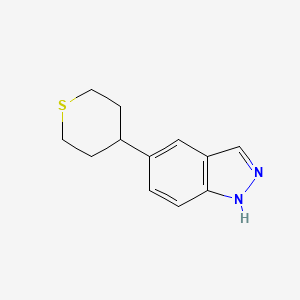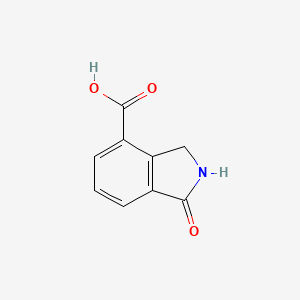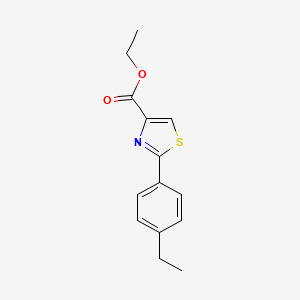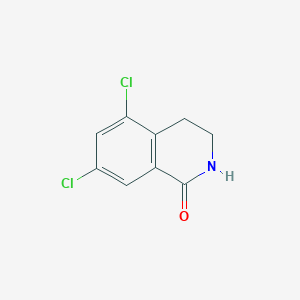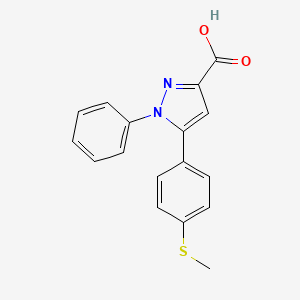![molecular formula C14H21Cl2NO B1423898 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1219979-41-5](/img/structure/B1423898.png)
3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride
Übersicht
Beschreibung
3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₄H₂₁Cl₂NO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring, a chlorinated phenoxy group, and an isopropyl substituent, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 4-isopropylphenol to produce 4-chloro-2-isopropylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The chlorinated phenol is then reacted with a suitable alkylating agent, such as methyl iodide, to form 4-chloro-2-isopropylphenoxy methane.
Pyrrolidine Ring Formation: The final step involves the reaction of the phenoxy intermediate with pyrrolidine in the presence of a base, such as sodium hydride, to form the desired product. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large-scale chlorination reactors to produce 4-chloro-2-isopropylphenol.
Continuous Etherification: Employing continuous flow reactors for the etherification step to ensure consistent product quality.
Automated Pyrrolidine Addition: Utilizing automated systems for the addition of pyrrolidine to the phenoxy intermediate, ensuring precise control over reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or thiols.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to the desired therapeutic or biological effect. This may involve modulation of neurotransmitter release, inhibition of signal transduction pathways, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-Chlorophenoxy)methyl]-pyrrolidine hydrochloride: Lacks the isopropyl group, resulting in different chemical properties and biological activity.
3-[(4-Bromo-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride: Contains a bromine atom instead of chlorine, which can affect its reactivity and interaction with biological targets.
3-[(4-Methyl-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride:
Uniqueness
3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorinated phenoxy group and the pyrrolidine ring makes it a versatile compound for various applications, distinguishing it from other similar molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-[(4-chloro-2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10(2)13-7-12(15)3-4-14(13)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZVJSELGHEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-41-5 | |
| Record name | Pyrrolidine, 3-[[4-chloro-2-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





